molecular formula C13H11NO3S2 B394168 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid CAS No. 107625-05-8

4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Cat. No.: B394168
CAS No.: 107625-05-8
M. Wt: 293.4g/mol
InChI Key: CEETYXVJXDXKBT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is an organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms. The compound also features a benzoic acid moiety, which is a common structural motif in organic chemistry known for its carboxylic acid functional group.

Scientific Research Applications

Thiazolidinones in Medicinal Chemistry

Thiazolidinones, a core structure related to the chemical , play a significant role in medicinal chemistry. They are known for their diverse biological activities, acting as a crucial scaffold for synthesizing compounds with potential therapeutic applications. For instance, research has highlighted their role in the development of agents with antimicrobial, anticancer, and antidiabetic properties. The versatility of thiazolidinone derivatives in drug design is attributed to their ability to interact with various biological targets, showcasing their importance in the discovery of new medicinal agents (Sahiba et al., 2020; Singh et al., 2022).

Benzoic Acid Derivatives in Gut Function Regulation

Benzoic acid derivatives, sharing a functional group with the chemical , have been studied for their ability to regulate gut functions. As antibacterial and antifungal preservatives widely used in foods and feeds, they've shown potential in promoting gut health. Studies suggest that appropriate levels of benzoic acid can improve digestive functions, enzyme activity, immunity, and microbiota balance in the gastrointestinal tract. This highlights the potential of benzoic acid derivatives in contributing to the nutritional and medicinal strategies aimed at enhancing gut health and overall well-being (Mao et al., 2019).

Mechanism of Action

The mechanism of action of benzoic acid derivatives can vary depending on their specific structure and the context in which they are used. For example, some benzoic acid derivatives are used as antimicrobial preservatives .

Safety and Hazards

The safety and hazards associated with benzoic acid derivatives can vary. Some are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

The study of benzoic acid derivatives is an active area of research. For example, researchers are exploring the use of modulated self-assembly to control the synthesis of metal–organic frameworks, which can include benzoic acid derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid typically involves the condensation of 3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidine with a suitable benzoic acid derivative. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-(3-ethyl-4-oxo-2

Properties

IUPAC Name

4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c1-2-14-11(15)10(19-13(14)18)7-8-3-5-9(6-4-8)12(16)17/h3-7H,2H2,1H3,(H,16,17)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEETYXVJXDXKBT-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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